molecular formula C24H25N3O4S B3553749 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No. B3553749
M. Wt: 451.5 g/mol
InChI Key: RXRPLYWYMZUXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as DMSO-2G, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer progression. It has also been found to have antioxidant properties and can potentially be used to treat oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide include further studies on its mechanism of action and its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Furthermore, studies on the potential side effects of this compound are needed to ensure its safety for clinical use.

Scientific Research Applications

2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[[2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-16-8-12-20(13-9-16)32(30,31)27(19-11-10-17(2)18(3)14-19)15-23(28)26-22-7-5-4-6-21(22)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPLYWYMZUXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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